2,4-dimethyl-1H-pyrido[2,3-b]indole
Description
Properties
IUPAC Name |
2,4-dimethyl-1H-pyrido[2,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-8-7-9(2)14-13-12(8)10-5-3-4-6-11(10)15-13/h3-7H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDDKRSSKMTRDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=CC=CC=C3N=C2N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C3=CC=CC=C3N=C2N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ligand-Enabled Coupling Reactions
Pd-catalyzed methods dominate modern synthetic approaches due to their versatility. A representative protocol involves reacting 3-halo-2-formylindoles with amides in the presence of Pd₂(dba)₃ and BINAP ligand. For example, 3-bromo-1-ethyl-1H-indole-2-carbaldehyde reacts with benzamide using Pd₂(dba)₃ (1 mol%), BINAP (0.25 mol%), and Cs₂CO₃ in toluene at 110°C for 8 hours, yielding 78% of the coupled product.
Table 1: Optimization of Pd-Catalyzed Conditions
| Base | Ligand | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cs₂CO₃ | BINAP | 110 | 78 |
| K₃PO₄ | Xantphos | 110 | 65 |
| t-BuOK | PPh₃ | 90 | 52 |
Key factors include:
-
Base selection : Cs₂CO₃ outperforms K₃PO₄ and K₂CO₃ due to enhanced deprotonation.
-
Ligand effects : Bidentate ligands (BINAP) improve catalytic efficiency compared to monodentate alternatives.
Acid-Catalyzed Cyclization Approaches
Trifluoroacetic Acid (TFA)-Mediated Synthesis
TFA catalyzes the condensation of 1-amino-2-imino-4-arylpyridine-3-carbonitriles with α-keto acids under high-pressure conditions in a Q-tube reactor. For instance, reacting 1-amino-2-iminopyridine with phenylglyoxylic acid in EtOH at 130°C for 30 minutes yields 85% of the pyridoindole product.
POCl₃-Assisted Dehydrative Ring Expansion
Spirooxindoles derived from isatin and proline undergo POCl₃-mediated dehydrative transformation at 90°C for 24 hours, achieving 86% yield. This method enables the construction of the pyridine ring via intermediate electrophilic activation.
Table 2: Comparison of Acid Catalysts
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| TFA | 130 | 0.5 | 85 |
| POCl₃ | 90 | 24 | 86 |
| PPA | 90 | 24 | 0 |
POCl₃ is superior to protic acids (e.g., PPA) due to its dual role as a Lewis acid and dehydrating agent.
One-Pot Solvent-Free Synthesis
Potassium tert-Butoxide (t-BuOK)-Mediated Protocol
A solvent-free method combines oxindole, chalcone, and ammonium acetate with catalytic t-BuOK. Heating at 200°C for 30 minutes facilitates a Michael addition-cyclization sequence, yielding 82–90% of the target compound.
Mechanism Highlights:
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Michael addition : Oxindole attacks chalcone’s α,β-unsaturated carbonyl.
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Enamine formation : Ammonia from NH₄OAc condenses with the adduct.
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Aromatization : Air oxidation finalizes the pyridoindole core.
Fischer Indole Synthesis Modifications
Hydrazine Cyclocondensation
Ethyl 3-formyl-1H-indole-2-carboxylate, prepared via Vilsmeier-Haack formylation of ethyl indole-2-carboxylate using POCl₃/DMF, undergoes Fischer cyclization with arylhydrazines. This method produces 2,4-dimethyl derivatives in 70–88% yield after Boc-deprotection and methylation.
Table 3: Fischer Synthesis Parameters
| Starting Material | Conditions | Yield (%) |
|---|---|---|
| Ethyl indole-2-carboxylate | POCl₃/DMF, 40°C | 94 |
| 3-Formylindole | MeOH/HCl, reflux | 76 |
Recent Advances in Metal-Organic Framework (MOF)-Assisted Synthesis
Chiral MOF Templates
Chiral Zn-based MOFs template the self-assembly of 2,4-dimethyl-1H-pyrido[2,3-b]indole via π-π stacking and hydrogen bonding. This method achieves enantiomeric excess (ee) >95% but requires specialized equipment.
Comparative Analysis of Methodologies
Table 4: Method Comparison
| Method | Yield (%) | Scalability | Cost |
|---|---|---|---|
| Pd catalysis | 65–78 | Moderate | High |
| Acid cyclization | 85–86 | High | Low |
| Solvent-free one-pot | 82–90 | High | Low |
| MOF-assisted | 60–70 | Low | Very high |
Key trade-offs :
Chemical Reactions Analysis
Radical-Mediated Sulfonylation/Substitution
A visible-light-induced radical cascade reaction enables sulfonylation at the indole C2 position. This method employs [Ru(bpy)₃]²⁺ as a photocatalyst and t-BuOOH as an oxidant to generate sulfonyl radicals from sulfonylhydrazides .
Key steps :
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Radical generation : Sulfonyl radicals form via hydrogen abstraction by t-BuO˙.
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Electrophilic attack : Radicals react with the electron-rich indole ring.
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Cyclization : Intramolecular cyclization forms fused pyridine-indole products.
Representative reaction conditions :
| Substrate (R₁) | R₂ Group | Yield (%) |
|---|---|---|
| Methyl | Ethyl | 75 |
| Benzyl | Isopropyl | 61 |
Applications : This method synthesizes sulfonated derivatives (e.g., 3a–3k ) with retained functional groups (alkynyl, cyano) for further modifications .
Dehydrative Cyclization
Spirooxindole intermediates undergo POCl₃-mediated dehydrative cyclization to form pyrido[2,3-b]indoles. The reaction proceeds via:
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Intermediate activation : POCl₃ converts hydroxyl groups to leaving groups.
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Ring expansion : Nucleophilic displacement and intramolecular rearrangement yield fused tetracyclic systems .
Optimized conditions :
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Catalyst : POCl₃ (20 equiv)
-
Temperature : 105°C
-
Yield : 86% for 5-phenyl-2,3-dihydro-1H-indolizino[5,6-b]indole (5aaa ) .
Scope :
-
Tolerates substituents at indole C5/C7 (e.g., methoxy, halogen).
-
Compatible with aliphatic and aromatic dipolarophiles.
Oxidative Functionalization
Oxidation introduces hydroxyl or carbonyl groups at the pyridine ring. Common reagents include:
-
KMnO₄ : Oxidizes methyl groups to carboxylic acids under acidic conditions.
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CrO₃ : Selectively oxidizes benzylic positions.
Case study : Oxidation of 2,4-dimethyl groups yields dicarboxylic acid derivatives, which are precursors for metal-organic frameworks (MOFs) .
Reductive Transformations
Reduction of the pyridine ring enhances solubility and modulates electronic properties:
-
Catalytic hydrogenation (H₂/Pd-C) : Saturates the pyridine ring to form piperidine analogs.
-
NaBH₄ : Reduces carbonyl groups in oxidized derivatives.
Impact : Reduced analogs show improved bioavailability in pharmacological screens .
Mechanistic Insights
Scientific Research Applications
2,4-dimethyl-1H-pyrido[2,3-b]indole has a wide range of scientific research applications. In chemistry, it is used to study the properties and behaviors of complex metal-organic frameworks . In biology, it may be used to investigate interactions with biological molecules and potential therapeutic applications. In medicine, the compound could be explored for its potential in drug development and treatment strategies. Industrial applications include its use in the development of advanced materials and technologies.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-1H-pyrido[2,3-b]indole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, leading to various biochemical and physiological responses. The exact pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Analogs
Pyrido[2,3-b]indole derivatives vary in substituents, influencing their chemical behavior and biological activity. Below is a comparison of notable analogs:
Key Observations :
Detection and Quantification
- Thermal Processing : AαC and MeAαC are detected in tobacco smoke and cooked meats at concentrations up to 1.5 ng/g, whereas 2,4-dimethyl derivatives may require specialized LC-MS/MS methods due to lower abundance .
- Analytical Challenges: Methylated derivatives like this compound exhibit higher hydrophobicity than amino-substituted analogs, complicating extraction and chromatography .
Metabolic Activation
Mutagenicity
- Salmonella Assays : AαC shows potent mutagenicity in TA98 and TA100 strains (500–1,000 revertants/μg), while methylated analogs like this compound are less studied but hypothesized to exhibit lower activity due to steric hindrance .
Q & A
Q. What are the common synthetic routes for preparing 2,4-dimethyl-1H-pyrido[2,3-b]indole and its derivatives?
A widely used method involves Pd-catalyzed amidation and cyclization of halogenated indole precursors. For example, N-(3-formyl-1-substituted-1H-indol-2-yl)amides can react with nitro styrene derivatives in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) at 70°C for 3 hours, followed by silica gel chromatography purification . Alternative approaches include using 3-carbonyl-2-haloindole or 2-formyl-3-haloindole starting materials .
Q. What analytical techniques are critical for characterizing this compound derivatives?
Key techniques include:
- 1H NMR and 13C NMR to confirm substituent positions and purity (e.g., δ 8.61 ppm for aromatic protons in derivatives) .
- LC-MS for molecular ion detection (e.g., m/z = 351 [M+H]+) .
- Elemental analysis to verify stoichiometry (e.g., C: 79.70% vs. found: 79.86%) .
- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at 1670 cm⁻¹) .
Q. How do structural modifications (e.g., alkylation at C-3) influence the reactivity of pyrido[2,3-b]indole scaffolds?
Alkylation at C-3 can enhance steric hindrance, affecting cyclization efficiency. For instance, introducing a butyl group at C-9 in pyrimidoindoles reduces reaction yields due to increased steric bulk, necessitating optimized heating durations or alternative catalysts . Methyl groups at C-2 and C-4 improve thermal stability, as evidenced by higher melting points (e.g., 132–134°C for 9-butyl-4-methyl derivatives) .
Advanced Research Questions
Q. How can researchers design bioactivity studies for this compound derivatives?
- Anticancer assays : Use MTT protocols against cell lines like HeLa or MCF-7, with IC50 calculations .
- Enzyme inhibition : Test acetylcholinesterase (AChE) inhibition via Ellman’s method, referencing physostigmine (a related alkaloid) as a positive control .
- Molecular docking : Perform in silico studies with targets like DNA topoisomerase II or kinases to predict binding modes .
Q. How should discrepancies in elemental analysis data (e.g., lower carbon content) be addressed?
Discrepancies (e.g., 70.25% C found vs. 75.47% calculated for C18H17N3S) may arise from incomplete purification or side reactions. Solutions include:
Q. What strategies enable stereocontrolled synthesis of hexahydropyrrolo[2,3-b]indole analogs?
Enantioselective synthesis can be achieved using chiral catalysts, such as BINOL-derived phosphoric acids, in azo-coupling/iminium-cyclization cascades. For example, Qi et al. synthesized 3α-amino-hexahydropyrrolo[2,3-b]indoles with >90% enantiomeric excess (ee) using this method .
Q. How is the mutagenic potential of this compound derivatives evaluated?
- Ames test : Screen for frameshift mutations in Salmonella typhimurium TA98 strains at doses up to 150 µg/plate .
- In vitro micronucleus assay : Assess chromosomal damage in mammalian cell lines (e.g., CHO-K1) .
Q. What factors optimize reaction conditions for Pd-catalyzed cyclization in pyridoindole synthesis?
- Catalyst loading : 5–10 mol% Pd(OAc)₂ balances cost and efficiency .
- Solvent selection : Dichloromethane minimizes side reactions compared to polar aprotic solvents .
- Temperature : 70–80°C improves cyclization rates without degrading thermally sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
